molecular formula C27H25N5O3S B2400236 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 946378-05-8

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2400236
CAS No.: 946378-05-8
M. Wt: 499.59
InChI Key: OXXLWNJJIBWGLD-UHFFFAOYSA-N
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Description

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
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Biological Activity

Overview of the Compound

This compound belongs to a class of molecules known as triazole derivatives, which are recognized for their diverse pharmacological activities. The inclusion of indole and methoxyphenyl groups enhances its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, it was found to have notable activity against:

Cancer Cell Line IC50 (µM)
HCT-116 (Colon)0.67
PC-3 (Prostate)0.80
ACHN (Renal)0.87

These values indicate that the compound is effective at low concentrations, suggesting a strong anticancer activity .

The proposed mechanism of action involves the inhibition of specific pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies suggest that this compound interacts with key proteins involved in tumor growth and metastasis.

Key Findings from Molecular Docking Studies

  • Target Proteins: The compound shows a high affinity for proteins involved in cell signaling pathways related to cancer.
  • Binding Energy: The binding energy values indicate strong interactions with target proteins, which is essential for its efficacy in inhibiting cancer cell growth.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the molecular structure can significantly impact potency and selectivity.

Notable Modifications

  • Indole Substitution: Variations in the indole ring can enhance or reduce cytotoxicity.
  • Methoxy Group Positioning: The position of methoxy groups on the phenyl ring influences binding affinity and selectivity towards cancer cells.

Comparative Analysis Table

Modification Effect on Activity
Indole substitutionIncreased cytotoxicity
Methoxy positioningEnhanced binding affinity
Triazole ring variationsAltered mechanism of action

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the thio and acetamide groups. Various methodologies have been reported in literature focusing on optimizing yields and purity. For instance, studies have highlighted the synthesis of related indole derivatives, which are pivotal in medicinal chemistry due to their diverse pharmacological properties .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example:

  • Antifungal Activity : Certain derivatives have demonstrated effectiveness against various Candida species and pathogenic bacteria. Studies have shown that these compounds can inhibit growth effectively compared to standard antifungal agents .
  • Antibacterial Activity : The compound has been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro assays revealed strong inhibition rates, suggesting potential as a lead compound for antibiotic development .

Anticancer Potential

Emerging research has also pointed towards the anticancer potential of this compound. Specific studies have demonstrated that related indole-triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Therapeutic Implications

The diverse biological activities of 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide suggest its potential utility in:

  • Antimicrobial Therapy : As a candidate for developing new antibiotics or antifungal agents.
  • Cancer Treatment : As a part of combination therapy or as a standalone agent targeting specific cancer types.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:

StudyFocusFindings
Dmitro V. Dovbnya et al., 2022Synthesis & Antioxidant ActivityReported antioxidant properties alongside antimicrobial activity .
M. Altıntop et al., 2011Antifungal ActivityDemonstrated effective inhibition against Candida species .
E. El Ashry et al., 2013Antibacterial AssaysFound strong antibacterial activity compared to reference drugs .

Properties

IUPAC Name

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-17-8-4-6-10-21(17)29-25(33)16-36-27-31-30-26(20-15-28-22-11-7-5-9-19(20)22)32(27)23-14-18(34-2)12-13-24(23)35-3/h4-15,28H,16H2,1-3H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXLWNJJIBWGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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